(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-9-17(24)16(12-23-5-7-26-8-6-23)21-19(13)20(25)18(27-21)11-14-3-2-4-15(22)10-14/h2-4,9-11,24H,5-8,12H2,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVOVGDHFKCCD-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)F)O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)F)/O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This compound's structure features a benzofuran core with various substituents that enhance its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . Its structure includes:
- Benzofuran core : A heterocyclic aromatic compound known for various biological activities.
- Fluorobenzylidene moiety : Enhances lipophilicity and may influence receptor interactions.
- Morpholinomethyl substituent : Contributes to the compound's solubility and potential interaction with biological targets.
Biological Activities
Research indicates that benzofuran derivatives exhibit a wide range of biological properties, including:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A study reported that certain benzofuran derivatives induced apoptosis in K562 human leukemia cells, with apoptosis rates reaching approximately 24% for specific compounds .
- Another investigation demonstrated that benzofuran derivatives could inhibit cancer cell proliferation by inducing reactive oxygen species (ROS) generation and disrupting mitochondrial function, leading to caspase activation .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis via ROS generation |
| Benzofuran derivative A | Anticancer | Inhibits cell cycle progression |
| Benzofuran derivative B | Anticancer | Induces mitochondrial dysfunction |
2. Antioxidant Properties
Benzofuran derivatives are also recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. These properties are critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Antimicrobial Activity
Preliminary studies suggest that some benzofuran derivatives possess antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting metabolic pathways essential for microbial growth .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on K562 Cells : A series of benzofuran derivatives were tested for their ability to induce apoptosis in K562 human leukemia cells. Compounds exhibited varying levels of efficacy, with some achieving significant apoptotic effects through ROS-mediated pathways .
- Antioxidant Evaluation : In vitro assays demonstrated that several benzofuran derivatives effectively scavenged free radicals, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
- Antimicrobial Testing : The antimicrobial activity of selected benzofuran derivatives was assessed against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Morpholinomethyl vs. Dimethylaminomethyl: Morpholine’s oxygen atom improves water solubility compared to dimethylamine, which is more lipophilic .
- Benzylidene Substitutions: Methoxy or hydroxy groups on the benzylidene ring (e.g., 6y in ) reduce synthetic accessibility scores (SAS) and improve bioavailability but may lower metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability: Compounds with hydroxy groups (e.g., 6-hydroxybenzofuranones in ) exhibit high aqueous solubility (logS: −2.5 to −1.8) and bioavailability scores (0.55–0.56). The target compound’s 6-hydroxy and morpholinomethyl groups likely confer similar advantages .
- Melting Points: Analogs with polar substituents (e.g., 6y in ) show higher melting points (>250°C), suggesting strong intermolecular interactions, which may influence crystallinity and formulation .
Preparation Methods
Preparation of 6-Hydroxy-4-Methylbenzofuran-3(2H)-one
The benzofuran core is synthesized via cyclization of 2-hydroxy-4-methylacetophenone derivatives. In a representative procedure, 1-[6-hydroxy-4-methoxybenzofuran-5-yl]ethanone undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding 6-hydroxy-4-methylbenzofuran-3(2H)-one. Key parameters include:
- Reaction conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C to room temperature, 12 h.
- Yield : 68–72% after recrystallization from ethanol.
Aldol Condensation for Benzylidene Moiety Installation
Reaction Optimization
The (Z)-configured benzylidene group is introduced via base-catalyzed aldol condensation between 6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one and 3-fluorobenzaldehyde. This method mirrors aurone syntheses.
Procedure :
- Reactants :
- Benzofuran-3(2H)-one intermediate (1.0 equiv).
- 3-Fluorobenzaldehyde (1.5 equiv).
- Potassium hydroxide (50% aqueous solution, 1.2 equiv).
- Solvent : Methanol (15 mL/mmol).
- Conditions : Reflux at 65°C for 6–8 h.
- Workup : The mixture is concentrated, diluted with water, and acidified to pH 2–3. Extraction with ethyl acetate, drying (MgSO₄), and solvent evaporation yield the crude product.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the pure (Z)-isomer.
Stereochemical Control : The (Z)-configuration predominates due to steric hindrance during enolate formation, as observed in analogous aurone syntheses.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- ¹H NMR (400 MHz, DMSO-d₆) :
- ¹³C NMR (100 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Mannich Reaction : Competing substitution at C5 vs. C7 is mitigated by electron-donating groups (e.g., C6-OH), directing electrophilic attack to C7.
- (Z)-Isomer Purity : Prolonged reaction times (>8 h) favor (Z)-configuration due to thermodynamic control.
- Solvent Selection : Ethanol enhances morpholine solubility, while methanol optimizes aldol condensation kinetics.
Q & A
Q. What are the key challenges in synthesizing (Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one, and how are they addressed methodologically?
Synthesis involves multi-step protocols, including:
- Aldol condensation : Reaction of 6-hydroxy-4-methylbenzofuran-3(2H)-one with 3-fluorobenzaldehyde under basic conditions (e.g., KOH/EtOH) to form the Z-isomer via kinetic control .
- Morpholine functionalization : Introduction of the morpholinomethyl group at the 7-position via Mannich reaction, requiring careful pH control (pH 6–7) and stoichiometric use of formaldehyde and morpholine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating the pure Z-isomer, as E/Z isomerization can occur during synthesis .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the Z-configuration (δ 6.8–7.2 ppm for benzylidene proton) and morpholinomethyl substitution (δ 2.4–3.1 ppm for N-CH) .
- X-ray Crystallography : Resolves stereochemical ambiguities; the dihedral angle between benzofuran and fluorophenyl planes typically ranges 15–25° for the Z-isomer .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 413.1362) .
Q. How does the fluorobenzylidene moiety influence the compound’s electronic properties?
The 3-fluoro substituent induces electron-withdrawing effects, stabilizing the benzylidene double bond and altering charge distribution. This is evidenced by:
- DFT Calculations : Reduced HOMO-LUMO gap (4.2–4.5 eV) compared to non-fluorinated analogs, enhancing electrophilicity .
- UV-Vis Spectroscopy : Absorption maxima at 320–340 nm (π→π transitions), redshifted by 10–15 nm relative to non-fluorinated derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?
Discrepancies often arise from substituent positioning and assay conditions . For example:
| Substituent | Reported IC (μM) | Assay System | Reference |
|---|---|---|---|
| 3-Fluorobenzylidene | 12.5 (Cancer) | MCF-7 cells, 48h incubation | |
| 4-Fluorobenzylidene | 28.7 (Cancer) | HeLa cells, 24h incubation | |
| Morpholinomethyl | 9.3 (Antimicrobial) | S. aureus MIC | |
| Methodological adjustments : |
- Standardize incubation times and cell lines.
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : The morpholinomethyl group forms hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2, ΔG = -9.8 kcal/mol) .
- MD Simulations : Fluorine’s hydrophobic interactions stabilize ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR Models : LogP (2.8) and polar surface area (85 Ų) correlate with blood-brain barrier permeability (R = 0.76) .
Q. What experimental designs optimize SAR studies for this compound?
- Fragment-based substitution : Replace morpholinomethyl with piperidine or azepane to assess steric effects on activity .
- Isosteric replacement : Swap fluorine for chlorine or methoxy to probe electronic contributions .
- Proteomics profiling : Use SILAC-labeled cells to identify off-target interactions (e.g., unexpected kinase inhibition) .
Methodological Considerations
Q. How to address instability of the Z-isomer under physiological conditions?
- pH Stabilization : Buffered solutions (pH 7.4) reduce isomerization rates (t > 24h vs. 8h in unbuffered media) .
- Encapsulation : Liposomal formulations improve plasma stability (90% intact after 12h) .
Q. What techniques validate the compound’s mechanism of action in cellular systems?
- Click Chemistry : Incorporate alkyne tags for pull-down assays to identify protein targets .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing WT vs. KO cell responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
